
4-Fluorocyclohexadiene-cis,cis-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorocyclohexadiene-cis,cis-1,2-diol is an organic hydroxy compound and a cyclohexadienediol.
Scientific Research Applications
Catalytic Systems and Synthesis
- 4-Fluorocyclohexadiene-cis,cis-1,2-diol has been utilized in creating highly active Cu-catalytic systems. These systems are effective in synthesizing a range of sulfides, important in various biological contexts. The cis-1,2-cyclohexanediol ligand in this context showed more effectiveness than other diols, leading to high yields of biologically significant vinyl sulfides (Kabir et al., 2010).
Photocyclization and Photoisomerization
- Research on 3,5-Cyclohexadiene-1,2-diimine revealed that derivatives undergo photocyclization and photoisomerization under specific conditions, which are important in understanding molecular dynamics and reactions influenced by light (Ujike et al., 2005).
Polymer Production
- cis-3,5-Cyclohexadiene-1,2-diol is pivotal in large-scale synthesis and polymerization processes. It is widely used in the pharmaceutical and chemical industries for producing polymers like poly(p-phenylene). The developments in process technology for this compound have significant commercial implications (Chen, 2010).
Copolymerization and Functionalization
- This compound plays a role in the coupling reaction of 1,2-epoxy-4-cyclohexene with CO2, leading to the production of cis-cyclohexadiene carbonate. This facilitates the formation of copolymers and allows for postpolymerization functionalization, which is significant in material science and polymer chemistry (Darensbourg et al., 2014).
Chiral Pool Synthesis
- Cyclohexadiene diols, such as this compound, are extensively used in the diastereoselective preparation of natural products. They serve as versatile chiral synthons in various synthetic pathways, highlighting their significance in the field of organic synthesis and medicinal chemistry (Rinner, 2012).
Isomerization and Pyrolysis Studies
- Studies on similar cyclohexane compounds, like cis-1,2-dimethylcyclohexane, reveal insights into the isomerization and pyrolysis patterns, which are crucial for understanding the kinetic and thermal stability of such compounds. These insights are relevant in designing novel fuels and renewable energy technologies (Rosado-Reyes & Tsang, 2014).
properties
Molecular Formula |
C6H7FO2 |
|---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
(1S,2R)-4-fluorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H7FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,5-6,8-9H/t5-,6+/m0/s1 |
InChI Key |
KJQRLBXFCIICPR-NTSWFWBYSA-N |
Isomeric SMILES |
C1=CC(=C[C@H]([C@H]1O)O)F |
SMILES |
C1=CC(=CC(C1O)O)F |
Canonical SMILES |
C1=CC(=CC(C1O)O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,3aS,5S)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1250299.png)
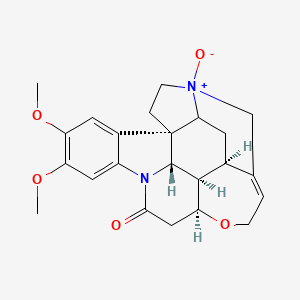
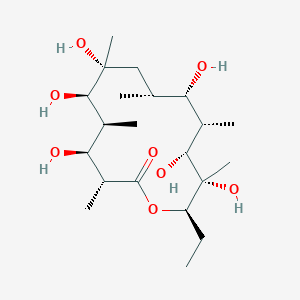

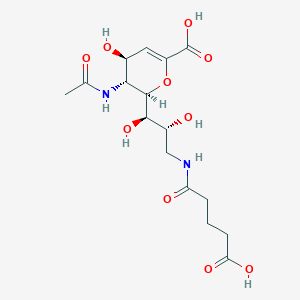
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1250307.png)
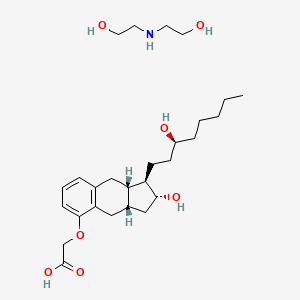
![1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1250311.png)

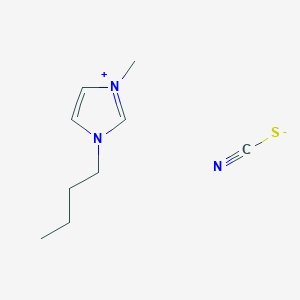
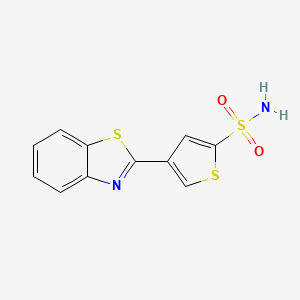

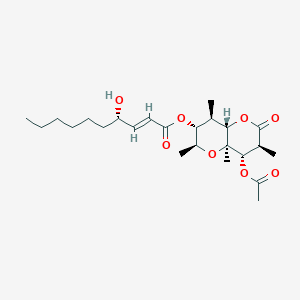
![6'-coumaroyl-1'-O-[2-(3,4-dihydroxyphenyl)ethyl]-beta-D-glucopyranoside](/img/structure/B1250323.png)